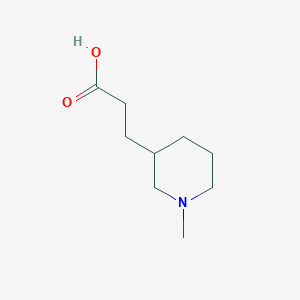![molecular formula C8H14ClNO2 B13471692 2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has garnered significant interest in the fields of drug discovery and synthetic organic chemistry due to its unique structural and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods often utilize palladium-catalyzed reactions and photochemical transformations to achieve the desired bicyclic architecture .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base or acyl chlorides in the presence of a Lewis acid.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry and drug development .
Scientific Research Applications
2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological effects.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of bioactive molecules and in the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of pharmacological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
- Tropinone derivatives
Uniqueness
2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride stands out due to its specific bicyclic structure and the presence of a carboxylic acid group. This unique combination of features enhances its potential as a versatile synthetic intermediate and bioactive molecule .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-azabicyclo[3.2.1]octane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-9-6-2-1-5(7)3-6;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
ZGYJJGMHAMBSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(CN2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



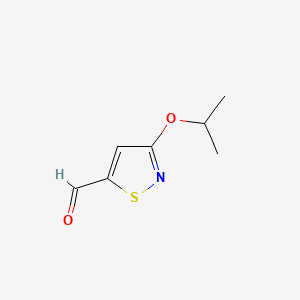
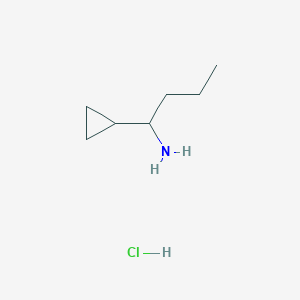
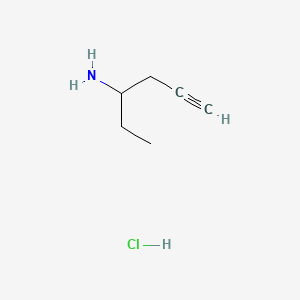
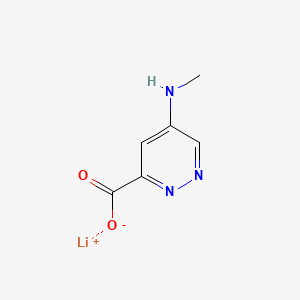
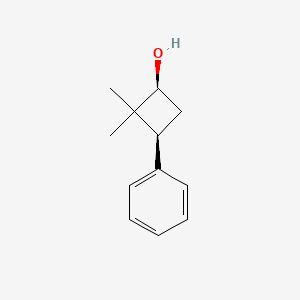
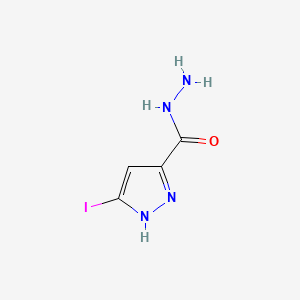
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)

![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)

![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)
